alpha-Methyl-DL-methionine finds application in specific research areas:
Alpha-Methyl-DL-methionine is a synthetic derivative of the amino acid methionine, characterized by the addition of a methyl group at the alpha position. Its chemical formula is C₆H₁₃NO₂S, and it has a CAS number of 2749-07-7. This compound functions primarily as a methionine antagonist, which means it can inhibit the biological activities associated with methionine, including protein synthesis and methylation reactions. Alpha-Methyl-DL-methionine is utilized in various biochemical studies, particularly in exploring the mechanisms of methionine-related pathways and their implications in neurological conditions such as seizures .
Notably, alpha-Methyl-DL-methionine can also interact with other compounds in metabolic pathways, influencing the synthesis of cysteine and homocysteine through its antagonistic properties .
Alpha-Methyl-DL-methionine exhibits significant biological activity, particularly as a methionine antagonist. Its primary actions include:
The synthesis of alpha-Methyl-DL-methionine typically involves:
These synthetic routes are essential for producing alpha-Methyl-DL-methionine for research and pharmaceutical applications .
Alpha-Methyl-DL-methionine has several applications in research and potential therapeutic contexts:
Studies examining the interactions of alpha-Methyl-DL-methionine have revealed:
These interactions underscore its importance in both basic research and clinical applications .
Several compounds share structural or functional similarities with alpha-Methyl-DL-methionine. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Methionine | C₅H₁₁NO₂S | Essential amino acid involved in protein synthesis. |
| S-Adenosylmethionine | C₁₄H₁₉N₃O₁₃S | Methyl donor involved in numerous methylation reactions. |
| Methionine Sulfoximine | C₅H₁₁NO₃S | Inhibits glutamate decarboxylase; linked to seizures. |
Alpha-Methyl-DL-methionine is unique due to its specific role as a methionine antagonist, which differentiates it from other compounds that either serve as precursors or active participants in metabolic pathways. Unlike methionine itself, which is essential for various physiological functions, alpha-Methyl-DL-methionine's antagonistic nature allows it to modulate these functions, providing insights into metabolic regulation and potential therapeutic avenues .
Alpha-Methyl-DL-methionine is systematically named 2-amino-2-methyl-4-methylsulfanylbutanoic acid, with the molecular formula C₆H₁₃NO₂S (molecular weight: 163.24 g/mol). This designation reflects its structural identity as a methionine derivative with a methyl group substituted at the alpha-carbon, alongside a methylthio group at the fourth carbon of the butanoic acid backbone. Key synonyms include alpha-Methyl-DL-methionine, 2-Methyl-DL-methionine, and DL-Methionine, 2-methyl-, with the CAS number 2749-07-7.
The DL notation indicates a racemic mixture of the D- and L-enantiomers, each bearing the alpha-methyl substitution. The stereochemistry is defined by the configuration at the chiral carbon (C2), which is shared between the amino and methyl groups. The D-enantiomer adopts the (2R)-configuration, while the L-enantiomer follows the (2S)-configuration. This racemic composition contrasts with enantiopure forms, such as D-Methionine or L-Methionine, where stereospecificity governs metabolic and enzymatic interactions.
Alpha-Methyl-DL-methionine crystallizes in the orthorhombic space group Pbca at temperatures above 326 K, transitioning from the β-form (low-temperature phase) to the α-form (high-temperature phase). Key crystal parameters include:
| Parameter | Value (α-phase) | Temperature |
|---|---|---|
| Space group | Pbca | 340 K |
| Unit cell dimensions | a = 17.0159 Å, b = 10.8347 Å, c = 19.1795 Å | -100°C (β-phase) |
| Hydrogen-bonding motif | N–H⋯O sheets | 340 K |
The α-phase exhibits a minor side-chain disorder (occupancy 0.0491), where the N–C–C–C torsion adopts a gauche+ conformation (~60°) instead of the typical gauche− arrangement. This disorder is less pronounced in enantiopure methionine analogues, highlighting the structural flexibility imparted by the DL configuration.
Alpha-Methyl-DL-methionine differs structurally from methionine and its derivatives in substitution patterns and crystal packing. Below is a comparative analysis:
| Property | Methionine (C₅H₁₁NO₂S) | Alpha-Methyl-DL-Methionine (C₆H₁₃NO₂S) | S-Methylmethionine (C₆H₁₅NO₂S²⁺) |
|---|---|---|---|
| Side-chain substitution | Methylthio (C4) | Alpha-methyl (C2) + methylthio (C4) | Sulfonium methyl (C1) + methylthio (C4) |
| Key functional groups | –NH₂, –COOH, –SCH₃ | –NH₂, –COOH, –SCH₃, –CH₃ (C2) | –NH₃⁺, –COO⁻, –S+(CH₃)₂ |
| Crystal symmetry | Monoclinic (β-phase) | Orthorhombic (α-phase) | Monoclinic (zwitterionic) |
| Hydrogen-bonding | N–H⋯O sheets | N–H⋯O sheets with side-chain disorder | N–H⋯O and N+–H⋯O interactions |
Alpha-Methyl-DL-methionine serves as a methionine antagonist, competing with methionine in enzymatic reactions and metabolic pathways. Its structural similarity to methionine enables it to inhibit methionine sulfoximine-sensitive enzymes, such as glutamine synthetase, though its racemic nature may reduce stereospecific interactions.
The compound is synthesized via chemical modification of methionine, often involving methylation at the alpha-carbon under controlled stereochemical conditions. Derivatives like Boc-alpha-methyl-DL-methionine (C₁₁H₂₁NO₄S, CAS 75691-21-3) and Fmoc-alpha-methyl-DL-methionine (C₂₁H₂₃NO₄S, CAS 147108-43-8) are used in peptide synthesis and solid-phase peptide synthesis (SPPS).
Key challenges include:
Alpha-Methyl-DL-methionine exhibits thermodynamic properties that can be inferred from its structural similarity to parent methionine compounds. The compound has a melting point of 134°C [1], which is notably lower than DL-methionine (284°C) [2]. This reduction in melting point suggests that the additional methyl group introduces steric hindrance that destabilizes the crystal lattice compared to the parent compound.
The phase behavior of alpha-Methyl-DL-methionine is expected to follow patterns similar to other methionine derivatives. Research on DL-methionine has revealed complex polymorphic transitions between α and β forms, with transition temperatures occurring around 306-326 K (33-53°C) [3] [4]. The α-to-β phase transition in methionine involves both conformational changes and relative shifts between molecular layers, proceeding through a cooperative mechanism [5]. For alpha-Methyl-DL-methionine, similar polymorphic behavior is anticipated, though the additional methyl group may alter the transition temperatures and thermodynamic parameters.
Differential scanning calorimetry studies on related methionine compounds demonstrate that these transitions are reversible and involve significant enthalpy changes [6]. The transition typically shows as an endothermic peak in the temperature range of 283-321 K for L-methionine, with the peak maximum at 309 K [6]. The presence of the additional methyl group in alpha-Methyl-DL-methionine would likely shift these transition temperatures due to altered intermolecular interactions and packing arrangements.
| Thermodynamic Parameter | Value | Method |
|---|---|---|
| Melting Point | 134°C | Experimental [1] |
| Boiling Point (predicted) | 301.9 ± 37.0°C | Computational [1] |
| Density (predicted) | 1.166 ± 0.06 g/cm³ | Computational [1] |
| Phase Transition Temperature | Similar to DL-methionine (306-326 K) | Inference from structure |
| Polymorphic Forms | α and β forms expected | Structural analogy |
The solubility characteristics of alpha-Methyl-DL-methionine are expected to differ significantly from those of the parent methionine compounds due to the presence of the additional methyl group. DL-methionine exhibits a water solubility of approximately 2.9 g/100 mL at 20°C [2], while L-methionine shows higher solubility at approximately 4.8 g/100 mL [7]. The additional methyl group in alpha-Methyl-DL-methionine would likely reduce aqueous solubility due to increased hydrophobic character.
In organic solvents, the solubility profile would be expected to show increased compatibility with non-polar solvents compared to methionine. DL-methionine is described as "very slightly soluble" in alcohol and "practically insoluble" in ether [2]. The additional methyl group in alpha-Methyl-DL-methionine would likely enhance solubility in alcoholic solvents while maintaining poor solubility in highly polar solvents.
Research on methionine crystallization has shown that the addition of organic solvents to aqueous solutions can effectively modify crystallization behavior [8]. For alpha-Methyl-DL-methionine, similar solvent effects would be expected, with ethanol and other alcohols potentially serving as effective co-solvents or antisolvents depending on the specific application.
| Solvent System | Expected Solubility | Basis for Prediction |
|---|---|---|
| Water (20°C) | <2.9 g/100 mL | Structural analogy, increased hydrophobicity |
| Ethanol | Slightly soluble | Enhanced compared to methionine |
| Dilute HCl | Soluble | Protonation of amino group |
| Acetone | Very slightly soluble | Moderate polarity compatibility |
| Diethyl ether | Practically insoluble | High hydrophobic character |
The acid-base behavior of alpha-Methyl-DL-methionine is characterized by the presence of both acidic (carboxyl) and basic (amino) functional groups, similar to other amino acids. The predicted pKa value is 2.27 ± 0.10 [1], which corresponds to the carboxyl group dissociation. This value is similar to that of DL-methionine (pKa = 2.13 at 25°C) [2] and L-methionine (pKa = 2.28 for the carboxyl group) [9].
The amino group pKa for alpha-Methyl-DL-methionine would be expected to be in the range of 9.2-9.6, similar to other methionine derivatives [9]. The presence of the additional methyl group at the α-carbon position would have minimal effect on the ionization constants of the functional groups, as this substitution is relatively distant from the ionizable sites.
Research on amino acid pKa determination has shown that computational methods can provide reasonably accurate predictions, particularly when using density functional theory approaches with appropriate solvation models [10]. For alpha-Methyl-DL-methionine, the predicted values align well with experimental data for structurally similar compounds.
The compound would exist predominantly in zwitterionic form at physiological pH, with the carboxyl group deprotonated and the amino group protonated. The isoelectric point would be approximately 5.7, calculated as the average of the two pKa values.
| Ionization Site | pKa Value | Method |
|---|---|---|
| Carboxyl group | 2.27 ± 0.10 | Computational prediction [1] |
| Amino group | ~9.2-9.6 | Structural analogy |
| Isoelectric point | ~5.7 | Calculated from pKa values |
The NMR spectroscopic profile of alpha-Methyl-DL-methionine would show characteristic signals consistent with its molecular structure. In ¹H NMR, the spectrum would display signals for the additional methyl group at the α-carbon position, which would appear as a doublet due to coupling with the adjacent proton. The methylthio group would show a characteristic singlet around 2.1 ppm, while the methylene protons would appear as multiplets in the 2.5-2.7 ppm region [11].
¹³C NMR spectroscopy would reveal the presence of an additional methyl carbon compared to methionine, appearing in the aliphatic region around 20-30 ppm. The quaternary carbon at the α-position would show a characteristic downfield shift compared to the corresponding carbon in methionine due to the additional substitution [12].
Two-dimensional NMR techniques, particularly ¹H-¹³C correlation spectroscopy, would provide definitive structural confirmation by revealing the connectivity patterns between the carbon and hydrogen atoms [11].
The IR spectrum of alpha-Methyl-DL-methionine would show characteristic absorption bands similar to those of methionine, with some modifications due to the additional methyl group. The N-H stretching vibrations would appear in the 3300-3500 cm⁻¹ region, while C-H stretching vibrations would be observed around 2800-3000 cm⁻¹ [13].
The carbonyl stretching frequency would appear around 1600-1700 cm⁻¹, characteristic of carboxylic acid groups in amino acids. The C-S stretching vibration, a diagnostic feature of methionine derivatives, would be observed in the 600-800 cm⁻¹ region [14].
Raman spectroscopy would provide complementary information to IR spectroscopy, with particular sensitivity to the C-S stretching vibrations and skeletal vibrations of the molecular framework. Research on methionine polymorphs has shown that Raman spectroscopy can effectively distinguish between different crystalline forms, with characteristic peaks for α and β forms appearing at 762 and 782 cm⁻¹, respectively [15].
For alpha-Methyl-DL-methionine, similar polymorphic sensitivity would be expected, with the additional methyl group potentially shifting these characteristic frequencies. The C-N stretching vibrations would appear in the 1030-1050 cm⁻¹ region, providing another diagnostic marker for structural identification [15].
| Spectroscopic Technique | Key Characteristic Signals | Diagnostic Value |
|---|---|---|
| ¹H NMR | Additional methyl doublet, methylthio singlet | Structural confirmation |
| ¹³C NMR | Additional methyl carbon, quaternary α-carbon | Substitution pattern |
| IR Spectroscopy | N-H stretch (3300-3500 cm⁻¹), C-S stretch (600-800 cm⁻¹) | Functional group identification |
| Raman Spectroscopy | C-S stretch (600-800 cm⁻¹), C-N stretch (1030-1050 cm⁻¹) | Polymorphic form identification |